molecular formula C27H19N3 B3569123 3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)-1H-indole

3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)-1H-indole

Cat. No.: B3569123
M. Wt: 385.5 g/mol
InChI Key: VFVPFSIATVMLPO-UHFFFAOYSA-N
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Description

3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)-1H-indole is an organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the condensation of naphthalene and phenyl-substituted imidazole with indole under specific conditions such as the presence of a catalyst, controlled temperature, and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazole: Known for its antifungal properties.

    1H-Indole-3-carboxaldehyde: Studied for its anticancer activity.

    Naphthalene derivatives: Used in the synthesis of dyes and other organic compounds.

Uniqueness

3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)-1H-indole is unique due to its specific structure, which combines features of naphthalene, phenyl, imidazole, and indole. This unique combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3/c1-2-10-19(11-3-1)25-26(22-15-8-12-18-9-4-5-13-20(18)22)30-27(29-25)23-17-28-24-16-7-6-14-21(23)24/h1-17,28H,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVPFSIATVMLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CNC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)-1H-indole
Reactant of Route 2
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)-1H-indole
Reactant of Route 3
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)-1H-indole
Reactant of Route 4
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)-1H-indole
Reactant of Route 5
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)-1H-indole
Reactant of Route 6
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)-1H-indole

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